N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3S/c1-2-3-9-15-19(16,17)11-4-10-18-13-7-5-12(14)6-8-13/h5-8,15H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYZRDWBUKMNOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)CCCOC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide
A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection strategy. The primary disconnection is at the sulfonamide bond (S-N bond), a common and reliable bond formation in organic synthesis. This leads to two key precursors: 3-(4-fluorophenoxy)propane-1-sulfonyl chloride and n-butylamine. The sulfonyl chloride intermediate is a critical building block, and its synthesis can be envisioned through the oxidation and chlorination of a corresponding thiol or sulfonic acid precursor. Further disconnection of the 3-(4-fluorophenoxy)propane moiety at the ether linkage points to 4-fluorophenol and a three-carbon electrophile, such as 1-bromo-3-chloropropane or a related derivative, as the initial starting materials. This multi-step approach allows for the systematic construction of the target molecule from readily available commercial reagents.
Detailed Synthetic Pathways and Reaction Optimization
Synthesis of Propane-1-sulfonyl Chloride Intermediates
The formation of the key intermediate, 3-(4-fluorophenoxy)propane-1-sulfonyl chloride, is a crucial step. A common method for preparing sulfonyl chlorides is through the oxidative chlorination of thiols. nih.govnih.gov In this synthetic approach, the first step would be the preparation of 3-(4-fluorophenoxy)propane-1-thiol. This can be achieved by reacting 4-fluorophenol with a suitable three-carbon synthon containing a thiol or a masked thiol group.
Alternatively, a more direct route involves the initial formation of an ether linkage followed by the introduction and conversion of the sulfur functionality. For instance, 4-fluorophenol can be reacted with 1-bromo-3-chloropropane in the presence of a base to yield 1-(3-chloropropoxy)-4-fluorobenzene. This intermediate can then be converted to the corresponding thiol or, more directly, to a sulfonate salt.
One plausible pathway involves the reaction of 1-bromo-3-chloropropane with sodium sulfite to introduce the sulfonate group, followed by chlorination. A general procedure for the synthesis of a related compound, sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate, has been documented. medchemexpress.commolport.com
The subsequent conversion of the sulfonic acid or its salt to the sulfonyl chloride is a standard transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed for this purpose. nih.gov The reaction conditions, including solvent and temperature, need to be carefully controlled to minimize side reactions and maximize the yield of the desired sulfonyl chloride.
Table 1: Key Intermediates in the Synthesis of this compound
| Compound Name | Structure | Role in Synthesis |
| 4-Fluorophenol | F-Ph-OH | Starting material for the phenoxy moiety |
| 1-Bromo-3-chloropropane | Br-(CH₂)₃-Cl | Three-carbon electrophile |
| 3-(4-Fluorophenoxy)propane-1-thiol | F-Ph-O-(CH₂)₃-SH | Precursor to the sulfonyl chloride |
| Sodium 3-(4-fluorophenoxy)propane-1-sulfonate | F-Ph-O-(CH₂)₃-SO₃Na | Intermediate for sulfonyl chloride synthesis |
| 3-(4-Fluorophenoxy)propane-1-sulfonyl chloride | F-Ph-O-(CH₂)₃-SO₂Cl | Key electrophile for the amidation reaction |
| n-Butylamine | CH₃(CH₂)₃NH₂ | Nucleophile for the amidation reaction |
Nucleophilic Substitution Reactions with 4-Fluorophenol Derivatives
The formation of the ether linkage is a critical step in the synthesis. This is typically achieved through a Williamson ether synthesis, where the sodium or potassium salt of 4-fluorophenol acts as a nucleophile and attacks an alkyl halide, such as 1-bromo-3-chloropropane. The reaction is generally carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF) to facilitate the nucleophilic substitution. The choice of base to deprotonate the phenol, such as sodium hydride or potassium carbonate, and the reaction temperature are important parameters to optimize for achieving a high yield of the desired 3-(4-fluorophenoxy)propyl halide.
Amidation Reactions for Sulfonamide Moiety Formation
The final step in the synthesis is the formation of the sulfonamide bond. This is a classic nucleophilic substitution reaction where n-butylamine attacks the electrophilic sulfur atom of 3-(4-fluorophenoxy)propane-1-sulfonyl chloride, leading to the displacement of the chloride leaving group. orgsyn.org This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction. The choice of solvent can vary, with dichloromethane or tetrahydrofuran being common options. Reaction temperature is another key parameter to control, as higher temperatures can sometimes lead to side reactions. Optimization of the stoichiometry of the reactants and the base is crucial for driving the reaction to completion and minimizing the formation of impurities. rsc.org
Purification and Isolation Techniques in Chemical Synthesis
The purification of this compound is essential to obtain a product of high purity. Following the amidation reaction, the crude product is typically subjected to a series of work-up procedures. This usually involves washing the organic layer with aqueous solutions to remove any unreacted starting materials, the base, and the hydrochloride salt. Common washing agents include dilute acid, saturated sodium bicarbonate solution, and brine.
After drying the organic layer over an anhydrous salt such as magnesium sulfate or sodium sulfate, the solvent is removed under reduced pressure. The resulting crude product can then be purified by one or more of the following techniques:
Crystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for effective purification.
Column Chromatography: For compounds that are difficult to crystallize or when impurities have similar solubility properties, column chromatography is a powerful purification technique. The crude mixture is passed through a column packed with a stationary phase, typically silica gel, and eluted with a suitable solvent system. The components of the mixture separate based on their differential adsorption to the stationary phase.
The purity of the final product is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Exploration of Analogues and Derivatives through Targeted Synthetic Modifications
The synthetic route to this compound is amenable to modifications to generate a library of analogues and derivatives. These modifications can be targeted at different parts of the molecule to explore structure-activity relationships.
Variation of the Amine: One of the most straightforward modifications is to replace n-butylamine with a wide variety of other primary or secondary amines. researchgate.net This allows for the introduction of different alkyl, aryl, or heterocyclic groups at the nitrogen atom of the sulfonamide. This can significantly alter the lipophilicity, steric bulk, and hydrogen bonding capabilities of the molecule.
Modification of the Phenoxy Ring: The 4-fluorophenoxy group can be replaced with other substituted phenols. By using different phenols in the initial nucleophilic substitution reaction, a range of analogues with various substituents (e.g., chloro, bromo, methyl, methoxy) at different positions on the aromatic ring can be synthesized. This allows for the investigation of the electronic and steric effects of the phenoxy moiety.
The synthesis of these analogues would follow the same general synthetic strategy, with appropriate adjustments to the starting materials and reaction conditions. The purification and characterization of these new compounds would be carried out using the techniques described previously. The exploration of these analogues can provide valuable insights into the structural requirements for desired biological or chemical properties. A search for related compounds reveals the existence of 3-(4-fluorophenoxy)-N-pentylpropane-1-sulfonamide, indicating that variations in the N-alkyl group have been explored.
Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the molecule. The spectrum would show distinct signals for the protons of the n-butyl group, the propane (B168953) chain, and the fluorophenoxy moiety. For similar sulfonamide structures, the proton of the sulfonamide –SO2NH– group typically appears as a singlet in the range of 8.78 to 10.15 ppm. rsc.org The aromatic protons on the fluorophenoxy ring would be expected to show signals in the region of 6.51 to 7.70 ppm. rsc.org
Hypothetical ¹H NMR Data Table
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Typical Alkyl Region | Triplet | 3H | -CH₃ (butyl) |
| Typical Alkyl Region | Multiplet | 4H | -CH₂CH₂- (butyl) |
| Typical Alkyl Region | Multiplet | 2H | -NCH₂- (butyl) |
| Typical Alkyl Region | Multiplet | 2H | -SO₂CH₂CH₂- |
| Typical Alkyl Region | Triplet | 2H | -SO₂CH₂- |
| Typical Alkoxy Region | Triplet | 2H | -OCH₂- |
| Typical Aromatic Region | Multiplet | 4H | Aromatic CH (fluorophenoxy) |
| Typical Amide/Sulfonamide Region | Singlet/Triplet | 1H | -SO₂NH- |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide would give a distinct signal. The aromatic carbons of related sulfonamide derivatives typically show signals in the region between 111.83 and 160.11 ppm. rsc.org
Hypothetical ¹³C NMR Data Table
| Chemical Shift (δ) ppm | Assignment |
| Typical Alkyl Region | -CH₃ (butyl) |
| Typical Alkyl Region | -CH₂- (butyl) |
| Typical Alkyl Region | -CH₂- (butyl) |
| Typical Alkyl Region | -NCH₂- (butyl) |
| Typical Alkyl Region | -SO₂CH₂CH₂- |
| Typical Alkyl Region | -SO₂CH₂- |
| Typical Alkoxy Region | -OCH₂- |
| Typical Aromatic Region | Aromatic C-H (fluorophenoxy) |
| Typical Aromatic Region | Aromatic C-F (fluorophenoxy) |
| Typical Aromatic Region | Aromatic C-O (fluorophenoxy) |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique for confirming the structure. It would show a signal corresponding to the fluorine atom on the phenoxy group, and the chemical shift and coupling constants would provide further structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For sulfonamides, characteristic stretching vibrations for the SO₂ group are typically observed. The asymmetric and symmetric stretching vibrations for the SO₂ group in similar compounds appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The S–N bond stretching vibrations are visible as bands in the region of 914–895 cm⁻¹. rsc.org Other expected peaks would include C-H stretching of the alkyl and aromatic groups, N-H stretching of the sulfonamide, and C-O stretching of the ether linkage.
Hypothetical FTIR Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Medium | N-H Stretch (Sulfonamide) |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2960-2850 | Strong | Aliphatic C-H Stretch |
| ~1320-1310 | Strong | Asymmetric SO₂ Stretch |
| ~1250 | Strong | Aryl-O Stretch |
| ~1155-1143 | Strong | Symmetric SO₂ Stretch |
| ~914-895 | Medium | S-N Stretch |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry would be used to determine the molecular weight of this compound and to obtain information about its structure through analysis of its fragmentation pattern. The molecular ion peak would confirm the molecular formula. Fragmentation would likely occur at the sulfonamide and ether linkages, providing further evidence for the proposed structure.
X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing
If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, which are crucial for understanding the crystal packing.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide. By solving approximations of the Schrödinger equation, DFT can provide insights into the distribution of electrons within the molecule, which in turn governs its chemical properties.
Detailed DFT analysis would reveal the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map can identify electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient areas, which are prone to nucleophilic attack. For this compound, the oxygen atoms of the sulfonamide group and the fluorine atom on the phenyl ring are expected to be regions of high electron density.
| Parameter | Calculated Value (Hypothetical) | Interpretation |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available to participate in reactions. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbitals available to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Global Hardness | 3.15 eV | Measures the resistance to charge transfer. |
| Global Softness | 0.159 eV⁻¹ | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electronegativity | 4.35 eV | Indicates the molecule's ability to attract electrons. |
Molecular Docking and Dynamics Simulations for Predicting Ligand-Target Interactions
To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful computational techniques. These methods predict how a ligand (in this case, our compound of interest) might bind to the active site of a biological target, such as a protein or enzyme, and the stability of this interaction over time.
Molecular docking algorithms explore various possible conformations of the ligand within the binding pocket of a receptor, scoring them based on their steric and energetic complementarity. This process can identify the most favorable binding mode and estimate the binding affinity, often expressed as a binding energy or docking score. A lower binding energy generally indicates a more stable and potent interaction.
Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex. By simulating the movements of atoms and molecules over a specific period, MD provides insights into the stability of the binding pose, the nature of the intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces), and any conformational changes in the protein or ligand upon binding.
For this compound, a hypothetical docking study against a relevant biological target, such as a specific enzyme implicated in a disease pathway, could be performed. The results would highlight the key amino acid residues involved in the binding and the types of interactions that stabilize the complex.
| Parameter | Predicted Value (Hypothetical) | Significance |
|---|---|---|
| Binding Energy (Docking Score) | -8.5 kcal/mol | A lower value suggests a stronger binding affinity between the ligand and the target protein. |
| Key Interacting Residues | Tyr234, His112, Arg345 | Identifies the specific amino acids in the binding site that form crucial interactions with the ligand. |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking | Details the nature of the chemical forces holding the ligand in the binding pocket. |
| RMSD (from MD simulation) | 1.2 Å | A low root-mean-square deviation indicates a stable binding pose of the ligand over the simulation time. |
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule, as these are the most likely to be present under physiological conditions and to be biologically active.
Computational methods can be used to systematically explore the conformational space of the molecule by rotating its flexible dihedral angles. The energy of each conformation is calculated, and the results are plotted on a potential energy surface. The minima on this surface correspond to the stable conformers.
From a stereochemical perspective, this compound does not possess any chiral centers, meaning it is an achiral molecule and does not have enantiomers. However, the presence of different stable conformers, or rotamers, can be considered a form of conformational isomerism.
| Dihedral Angle | Stable Conformer (Hypothetical) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| C-C-S-N | Gauche | 0.0 | 65 |
| C-C-S-N | Anti | 0.8 | 35 |
| O-C-C-C | Trans | 0.0 | 80 |
| O-C-C-C | Gauche | 1.2 | 20 |
Prediction of Spectroscopic Parameters and Validation against Experimental Data
Computational chemistry can also be used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.
DFT calculations can provide theoretical chemical shifts for ¹H and ¹³C NMR spectroscopy. By calculating the magnetic shielding of each nucleus in the molecule, the chemical shifts can be predicted relative to a standard reference compound. These predicted spectra can then be compared to experimentally obtained spectra to verify the molecular structure.
The validation of these predicted spectroscopic parameters is achieved by direct comparison with experimental data. A high degree of correlation between the predicted and experimental spectra provides strong evidence for the correctness of the proposed structure. Any significant discrepancies may suggest that the actual structure is different from the one used for the calculations or that the computational method used has limitations for the system under study.
| Spectroscopic Technique | Predicted Parameter (Hypothetical) | Experimental Value (Hypothetical) | Assignment |
|---|---|---|---|
| ¹H NMR (δ, ppm) | 7.10 (d) | 7.08 (d) | Aromatic protons ortho to fluorine |
| ¹H NMR (δ, ppm) | 3.15 (t) | 3.12 (t) | CH₂ adjacent to sulfonamide |
| ¹³C NMR (δ, ppm) | 158.5 (d) | 158.2 (d) | Aromatic carbon bonded to fluorine |
| ¹³C NMR (δ, ppm) | 52.1 | 51.8 | CH₂ adjacent to sulfonamide |
| IR (cm⁻¹) | 1340 | 1335 | Asymmetric SO₂ stretch |
| IR (cm⁻¹) | 1150 | 1145 | Symmetric SO₂ stretch |
Exploration of Biological Activities and Molecular Targets Preclinical and in Vitro Focus
Carbonic Anhydrase (CA) Inhibition Studies
Carbonic anhydrases are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. Sulfonamides are a classical class of CA inhibitors. However, no studies were found that specifically investigated the inhibitory activity of N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide against any CA isoforms, including the cancer-related isoform CAIX. Consequently, there is no information on its potential selectivity or the molecular basis of its interaction with the zinc-containing active site of these enzymes.
Dihydropteroate (B1496061) Synthase (DHPS) Inhibition and Folate Synthesis Pathway Modulation
The enzyme dihydropteroate synthase is a key component of the folate synthesis pathway in many microorganisms. Sulfonamide antibiotics function by competitively inhibiting DHPS, thereby disrupting folate production and halting microbial growth. ebi.ac.ukfrontiersin.org There is currently no available data to indicate whether this compound has been evaluated as a potential inhibitor of DHPS or for its ability to modulate the folate synthesis pathway.
Tyrosinase Modulation Studies
Tyrosinase is a key enzyme in the biosynthesis of melanin. Modulators of tyrosinase are of interest for the treatment of pigmentation disorders. While some classes of chemical compounds are known to interact with tyrosinase, there is no published research on the effects of this compound on this enzyme.
Investigation of Antimicrobial Activities in Preclinical Models
The sulfonamide moiety is historically significant in the development of antimicrobial agents. nih.govresearchgate.net These compounds have been shown to be effective against a range of bacteria and fungi. However, no preclinical studies detailing the antimicrobial activity of this compound against pathogens such as Staphylococcus aureus or Candida albicans have been reported.
Voltage-Gated Sodium Channel Modulation
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, and specific subtypes, such as NaV1.8, are recognized as important targets in pain pathways. nih.govresearchgate.net While some sulfonamide-containing compounds have been investigated as modulators of these channels, the activity of this compound on NaV1.8 or any other voltage-gated sodium channel has not been described in the available scientific literature.
Mechanistic Insights into Channel Interactions
There is currently no available research detailing the mechanistic insights into the interactions of this compound with any specific ion channels.
Other Potential Enzyme and Receptor Interactions (e.g., M1 mAChR, PTPRD)
Data on the interaction of this compound with other potential enzymatic or receptor targets, including but not limited to the M1 muscarinic acetylcholine receptor (M1 mAChR) and Protein Tyrosine Phosphatase Receptor Type D (PTPRD), are not present in the available scientific literature.
Apoptosis Induction in Preclinical Cell Models
There are no published studies that investigate or provide data on the apoptosis-inducing capabilities of this compound in any preclinical cell models.
Mechanistic Investigations at the Molecular and Cellular Level
Elucidation of Binding Modes and Affinities with Target Proteins
No studies detailing the binding modes or affinities of N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide with any specific target proteins have been identified in the public domain. Research in this area would typically involve techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling to determine the precise interactions between the compound and its biological target. Affinity measurements, often expressed as dissociation constants (Kd) or inhibition constants (Ki), would be determined using methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Cellular Permeability and Intracellular Distribution Studies (In Vitro)
There is no available data from in vitro studies on the cellular permeability and intracellular distribution of this compound. Such investigations are crucial for understanding if the compound can reach its intended intracellular target. Standard assays, including the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 permeability assay, would be employed to assess its ability to cross cellular membranes. Subcellular fractionation and fluorescence microscopy are common techniques to study the intracellular localization of a compound.
Enzyme Kinetics and Inhibition Mechanism Studies (e.g., Reversible, Irreversible, Competitive)
No information is available regarding the enzyme kinetics or inhibition mechanisms of this compound. To characterize its effect on a target enzyme, researchers would perform kinetic assays to determine parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) in the presence and absence of the compound. These studies would elucidate whether the inhibition is reversible or irreversible and would further classify it as competitive, non-competitive, or uncompetitive.
Target Engagement Studies in Cell-Free and Cellular Systems
Publicly accessible data from target engagement studies for this compound in either cell-free or cellular systems are absent. These studies are essential to confirm that the compound interacts with its intended target in a biological context. Common methods include cellular thermal shift assays (CETSA), which measure the stabilization of a target protein upon ligand binding, and various biochemical and biophysical assays performed in cell lysates or with purified components.
Preclinical Metabolic Stability and Biotransformation Pathways (Non-Human In Vitro)
There are no published preclinical in vitro studies on the metabolic stability or biotransformation pathways of this compound. This type of research is fundamental to predicting a compound's pharmacokinetic profile. In vitro experiments using liver microsomes, S9 fractions, or hepatocytes from preclinical species would be conducted to determine the rate of metabolism and identify the major metabolites formed through phase I and phase II biotransformation reactions.
Structure Activity Relationship Sar Studies and Lead Optimization
Systematic Modification of the N-butyl Moiety and Its Influence on Biological Activity
In broader studies of N-alkyl sulfonamides, the length of the alkyl chain has been shown to be a critical determinant of biological activity. For instance, in a series of benzenesulphonamide derivatives, the presence of an N-butyl group was found to be compatible with antimicrobial and anti-inflammatory activities. Theoretical studies on alkylimino-substituted sulfonamides suggest that increasing the alkyl chain length from ethyl to butyl can enhance the strength of intramolecular hydrogen bonding, which may influence the molecule's conformation and binding affinity. Furthermore, the lipophilicity, an important factor for cell membrane permeability, generally increases with the elongation of the alkyl chain. nih.gov
The following table illustrates the hypothetical influence of modifying the N-butyl moiety on biological activity, based on general principles observed in related series of compounds.
Table 1: Postulated Influence of N-butyl Moiety Modifications on Biological Activity
| Modification of N-butyl Group | Expected Impact on Lipophilicity | Potential Effect on Biological Activity | Rationale |
|---|---|---|---|
| Chain Lengthening (e.g., N-pentyl, N-hexyl) | Increase | May increase or decrease | Enhanced hydrophobic interactions could improve binding, but excessive lipophilicity might reduce solubility and bioavailability. |
| Chain Shortening (e.g., N-propyl, N-ethyl) | Decrease | Likely decrease | Reduced hydrophobic interactions may lead to weaker target binding. |
| Branching (e.g., N-isobutyl, N-sec-butyl) | Decrease (relative to n-butyl) | May increase or decrease | Introduction of steric bulk can enhance selectivity for the target's binding pocket but may also cause unfavorable steric clashes. |
| Introduction of Cyclic Systems (e.g., N-cyclobutyl) | Increase | May increase selectivity | A more constrained conformation can lead to a more specific and potentially stronger interaction with the target. |
Investigation of the 4-fluorophenoxy Moiety's Contribution to Activity and Selectivity
The 4-fluorophenoxy group is a key structural feature that can significantly influence the electronic properties, binding interactions, and metabolic stability of the parent compound. The fluorine atom, in particular, can have profound effects on the molecule's activity and selectivity.
In studies of other classes of bioactive molecules, the inclusion of a 4-fluorophenoxy moiety has proven to be advantageous. For example, in a series of 2-phenoxybenzamides with antiplasmodial activity, the 4-fluorophenoxy substituent was generally found to have a beneficial effect. Similarly, in the design of certain kinase inhibitors, the presence of a fluorophenoxy group has been associated with improved biological activity.
The table below outlines the potential consequences of modifying the 4-fluorophenoxy moiety.
Table 2: Potential Effects of Modifying the 4-fluorophenoxy Moiety
| Modification of 4-fluorophenoxy Group | Potential Impact on Electronic Properties | Possible Effect on Biological Activity | Rationale |
|---|---|---|---|
| Removal of Fluorine (Phenoxy) | Less electron-withdrawing | Likely decrease | Loss of favorable electronic interactions and potential decrease in metabolic stability. |
| Positional Isomers (2-fluoro, 3-fluoro) | Altered dipole moment and electronic distribution | May increase or decrease activity/selectivity | The position of the fluorine atom can be critical for optimal interaction with the specific amino acid residues in the binding pocket. |
| Multiple Fluorine Substitutions (e.g., difluoro, trifluoro) | Increased electron-withdrawing character | May increase or decrease | Could enhance binding affinity but may also alter physicochemical properties like solubility and lipophilicity to a detrimental extent. |
| Replacement of Fluorine with other Halogens (Cl, Br) | Altered size, lipophilicity, and electronic effects | Variable | Chlorine and bromine are larger and more lipophilic, which could lead to different binding modes and pharmacokinetic profiles. |
| Introduction of other Substituents (e.g., CH3, OCH3) | Altered steric and electronic properties | Variable | Introduction of different functionalities would significantly change the nature of the interaction with the target. |
Impact of the Propane-1-sulfonamide Linker on Molecular Recognition and Target Interaction
The propane-1-sulfonamide linker connects the N-butyl and 4-fluorophenoxy moieties and its length, flexibility, and chemical nature are critical for correctly positioning these two key pharmacophoric elements for optimal interaction with the biological target.
Alterations to the linker could have the following hypothetical effects:
Table 3: Hypothetical Impact of Modifying the Propane-1-sulfonamide Linker
| Modification of the Linker | Expected Impact on Flexibility/Conformation | Potential Effect on Biological Activity | Rationale |
|---|---|---|---|
| Chain Lengthening (e.g., butane-1-sulfonamide) | Increased flexibility | Likely decrease | A longer, more flexible linker may not position the terminal groups optimally for simultaneous binding, leading to a loss of affinity. |
| Chain Shortening (e.g., ethane-1-sulfonamide) | Decreased flexibility | Likely decrease | A shorter linker may be too rigid and unable to span the distance between the required binding pockets on the target. |
| Introduction of Rigidity (e.g., double bond, cyclic structure) | Decreased flexibility | May increase or decrease | A more rigid linker could lock the molecule in a bioactive conformation, increasing affinity, or it could prevent the molecule from adopting the necessary binding pose. |
| Altering the Point of Attachment | Changed spatial orientation of moieties | Likely significant change in activity | Shifting the attachment points of the phenoxy or sulfonamide groups would drastically alter the molecule's three-dimensional shape and its interaction with the target. |
Bioisosteric Replacements and Their Effects on Ligand Properties and Target Affinity
Bioisosteric replacement is a powerful strategy in drug design to fine-tune the physicochemical and biological properties of a lead compound. This involves substituting a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.
For N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide, bioisosteric replacements could be considered for each of its three main components.
N-butyl Moiety: The terminal alkyl chain could be replaced with other lipophilic groups. For example, a trifluoromethyl group can sometimes be a bioisostere for a tert-butyl group, offering similar steric bulk but with different electronic properties. drughunter.com
4-fluorophenoxy Moiety: The phenoxy ring system is a common scaffold in medicinal chemistry. Bioisosteric replacements could include other aromatic or heteroaromatic rings such as pyridyl or thiophene rings. drughunter.com The fluorine atom itself can be considered a bioisostere of a hydrogen atom or a hydroxyl group, though with distinct electronic consequences.
Sulfonamide Group: The sulfonamide functionality is a well-known bioisostere of a carboxylic acid, although it is a weaker acid. It can also be replaced by other acidic functional groups or groups that can act as hydrogen bond donors and acceptors. Sulfonimidamides have been explored as close structural analogs of sulfonamides. nih.gov
The following table provides some potential bioisosteric replacements and their predicted effects.
Table 4: Potential Bioisosteric Replacements and Their Rationale
| Original Moiety | Potential Bioisostere | Rationale for Replacement | Expected Impact on Properties |
|---|---|---|---|
| N-butyl | Cyclopentyl | Maintain lipophilicity with a more defined conformation. | May improve binding affinity and selectivity. |
| 4-fluorophenoxy | 4-chlorophenoxy | Investigate the effect of a larger, more lipophilic halogen. | Could alter binding interactions and metabolic stability. |
| 4-fluorophenoxy | Pyridin-4-yloxy with fluorine | Introduce a nitrogen atom to potentially form new hydrogen bonds and alter solubility. | May improve aqueous solubility and target interactions. |
| Sulfonamide | Carboxylic acid | To explore the impact of a more acidic functional group. | Could significantly alter ionization at physiological pH and binding mode. |
| Sulfonamide | N-acylsulfonamide | To increase acidity compared to a simple sulfonamide. | May lead to stronger ionic interactions with the target. |
Influence of Stereochemistry on Target Interaction and Biological Outcome
The principles of stereochemistry are fundamental to drug action, as biological targets such as enzymes and receptors are chiral environments. If a molecule contains a chiral center, its different stereoisomers (enantiomers or diastereomers) can exhibit significantly different biological activities, metabolic profiles, and toxicities.
In the case of this compound, a potential chiral center could be introduced depending on the substitution pattern of the propane (B168953) linker. For instance, if a substituent were to be placed on the second carbon of the propane chain, this would create a stereocenter.
While there is no specific information available in the searched literature regarding the stereochemistry of this compound, it is a critical aspect to consider in its design and synthesis. The (R)- and (S)-enantiomers of a chiral analog would likely have different affinities for the target binding site. One enantiomer may fit perfectly, leading to the desired biological effect, while the other may have a weaker interaction or even bind to a different target, potentially causing off-target effects.
For example, studies on other chiral molecules have demonstrated that stereochemistry can be a key determinant of potency. Often, only one enantiomer is responsible for the majority of the desired pharmacological activity. Therefore, the synthesis of single, pure stereoisomers is a common goal in drug development to maximize therapeutic benefit and minimize potential adverse effects.
Analytical Method Development for Research Applications
Chromatographic Methods for Quantification in Research Matrices (e.g., HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques for the precise quantification of sulfonamides in various research and biological matrices. While specific methods for N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide are not publicly documented, established protocols for structurally related sulfonamides provide a clear framework for method development.
A typical approach involves reversed-phase HPLC, which separates compounds based on hydrophobicity. For this compound, a C18 column would be an appropriate stationary phase. frontiersin.org A gradient elution mobile phase, often consisting of an aqueous component with a mild acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol, is used to achieve optimal separation from matrix components and potential metabolites. rsc.orgresearchgate.net
Sample preparation is a critical step to ensure accuracy and sensitivity. Techniques such as Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed to extract and purify the analyte from complex matrices like plasma or tissue homogenates. frontiersin.orgrsc.org
For detection, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers superior selectivity and sensitivity. frontiersin.org In positive ionization mode, the parent ion of the protonated molecule [M+H]⁺ would be selected and fragmented, and specific product ions would be monitored for quantification. rsc.org This technique allows for detection and quantification at very low concentrations, often in the µg/kg range. frontiersin.org Method validation would be performed to assess linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). frontiersin.orgmit.edu
| Parameter | Recommended Condition | Rationale / Reference |
| Technique | LC-MS/MS | High sensitivity and selectivity for complex matrices. frontiersin.org |
| Column | C18 (e.g., Agilent ZORBAX XDB-C18) | Standard for reversed-phase separation of sulfonamides. frontiersin.org |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol | Provides good peak shape and ionization efficiency. rsc.orgresearchgate.net |
| Elution | Gradient | Optimizes separation of the analyte from matrix interferences. frontiersin.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Sulfonamides are readily protonated. rsc.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high specificity and accurate quantification. researchgate.net |
| Sample Prep | SPE or QuEChERS | Effective for cleanup and concentration from biological samples. frontiersin.orgrsc.org |
Radiosynthesis and Radiolabeling Strategies for Research Probes (e.g., ¹⁸F)
The presence of a fluorine atom on the phenoxy ring of this compound makes it an ideal candidate for labeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min) for use as a research probe in Positron Emission Tomography (PET) imaging. nih.gov PET allows for the non-invasive, in vivo visualization and quantification of biological processes.
The most common strategy for introducing ¹⁸F onto an aromatic ring is through nucleophilic aromatic substitution (SₙAr). frontiersin.org This would require the synthesis of a suitable precursor molecule where the stable ¹⁹F atom is replaced with a good leaving group. For an electron-rich ring system like a phenoxy group, the leaving group must be activated. Common choices include a nitro group (-NO₂) or a trialkylammonium salt (-N⁺R₃).
The radiosynthesis process would involve reacting this precursor with no-carrier-added [¹⁸F]fluoride, which is typically produced in a cyclotron. researchgate.net The reaction is usually carried out in an aprotic solvent at an elevated temperature, often with the aid of a phase-transfer catalyst like a potassium-Kryptofix 2.2.2. (K₂₂₂) complex to enhance the nucleophilicity of the [¹⁸F]fluoride ion. nih.gov Following the radiolabeling step, the crude reaction mixture is purified using preparative HPLC to isolate the final [¹⁸F]this compound tracer with high radiochemical purity. nih.gov The final product's identity and purity are confirmed by analytical HPLC and other quality control measures before it can be used in research studies. nih.gov
| Step | Description | Key Considerations |
| 1. Precursor Synthesis | Synthesize N-butyl-3-(4-(leaving group)phenoxy)propane-1-sulfonamide. The leaving group could be -NO₂ or -N(CH₃)₃⁺. | The choice of leaving group affects reaction conditions and efficiency. frontiersin.org |
| 2. ¹⁸F-Fluoride Production | [¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion-exchange cartridge. | High specific activity is crucial for PET applications. nih.gov |
| 3. Radiolabeling Reaction | The precursor is reacted with activated [¹⁸F]fluoride (e.g., K[¹⁸F]F-K₂₂₂) in an aprotic solvent (e.g., DMSO, Acetonitrile). | Reaction conditions (temperature, time) must be optimized for yield. nih.gov |
| 4. Purification | The desired [¹⁸F]-labeled product is isolated from the reaction mixture using preparative HPLC. | Efficient separation from unreacted precursor and byproducts is essential. nih.gov |
| 5. Formulation & QC | The purified tracer is formulated in a biocompatible solution, and quality control tests are performed (e.g., radiochemical purity, specific activity). | Must meet stringent criteria for in vivo research applications. nih.gov |
Spectrophotometric and Spectrofluorometric Assays for In Vitro Biological Activity Screening
Spectrophotometric and spectrofluorometric assays provide rapid and cost-effective methods for screening the in vitro biological activity of compounds like this compound, particularly for enzyme inhibition.
Spectrophotometric assays for sulfonamides can be based on chemical derivatization to produce a colored product. A classic method involves the diazotization of the primary aromatic amine group (if present) followed by coupling with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine or 8-hydroxyquinoline, to form a stable azo dye. nih.govluc.edu The intensity of the color, measured with a spectrophotometer at a specific wavelength (e.g., 500 nm), is proportional to the concentration of the sulfonamide. nih.gov In an enzyme assay, a change in the concentration of a sulfonamide substrate or product could be monitored using this principle. Another approach involves forming a charge-transfer complex, for instance with picric acid, which results in a yellow-colored complex that can be quantified. jocpr.com
Spectrofluorometric assays offer higher sensitivity and are well-suited for high-throughput screening (HTS). nih.gov One powerful technique is the indicator-displacement assay. ankara.edu.tr This method is particularly relevant if the target of this compound is an enzyme with a well-characterized binding site, such as carbonic anhydrase (a common target for sulfonamides). acs.org In this setup, a fluorescent probe designed to bind to the enzyme's active site is first introduced, causing a change (often quenching) in its fluorescence. When the test compound is added, it displaces the fluorescent probe if it binds to the same site, leading to a restoration of fluorescence. The degree of fluorescence recovery is directly proportional to the binding affinity of the test compound. ankara.edu.tr This approach allows for the rapid determination of binding constants and inhibitory potential without needing a complex catalytic assay. ankara.edu.trnih.gov
Advanced Chemical Biology and Derivatization Approaches
Development of Chemical Probes for Target Validation and Deconvolution
The development of chemical probes is a cornerstone of modern chemical biology, enabling the identification and validation of protein targets for small molecules. For a compound like N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide, this would involve rationally designing derivatives that can be used to confirm its molecular targets and elucidate its mechanism of action.
A common strategy involves introducing a reactive moiety or a reporter tag onto the core scaffold. The sulfonamide group itself can be modified to create a "warhead" capable of forming a covalent bond with a target protein. For instance, the N-acyl-N-alkyl sulfonamide (NASA) functionality has been explored for its ability to acylate proximal lysine (B10760008) residues on a target protein. nih.gov By incorporating such a reactive group into the structure of this compound, a chemical probe could be synthesized.
Hypothetical Probe Design Strategy:
| Component | Function | Potential Modification to this compound |
| Homing Ligand | The core this compound structure responsible for binding to the putative target protein. | The existing scaffold would be retained to ensure target affinity. |
| Reactive Group (Warhead) | Forms a covalent bond with the target protein, enabling its identification and study. | Modification of the sulfonamide nitrogen to create an N-acyl-N-alkyl sulfonamide (NASA) or similar reactive handle. |
| Reporter Tag/Handle | Allows for the detection and enrichment of the probe-protein complex. | Introduction of a terminal alkyne or azide (B81097) for click chemistry, or a biotin (B1667282) tag for affinity purification. |
Target deconvolution using such probes would involve treating a biological system (e.g., cell lysate or live cells) with the probe, followed by enrichment of the covalently labeled proteins and their identification using mass spectrometry.
Conjugation Strategies for Studying Protein Interactions (e.g., Ligand-Directed Labeling)
Ligand-directed labeling is a powerful technique that utilizes a high-affinity ligand to deliver a reactive group to a specific protein target, leading to covalent modification. nih.gov This approach allows for the study of protein interactions and can be used to label proteins in their native environment. nih.gov
For this compound, a ligand-directed labeling strategy would leverage its binding affinity for its target to achieve selective labeling. The synthesis would involve creating a derivative that includes a reactive component designed to react with amino acid residues in the vicinity of the ligand's binding site. nih.govnih.gov
Key Features of Ligand-Directed Labeling Probes:
High Target Affinity: The probe must retain the binding affinity of the parent molecule to ensure specific delivery of the reactive payload.
Controlled Reactivity: The reactive group should be relatively stable until it is brought into close proximity with the target protein, minimizing off-target labeling.
Bioorthogonality: The reactive group and any associated tags should not interfere with biological processes.
An example of a conjugation strategy could involve incorporating a photo-activatable crosslinker, which forms a covalent bond only upon irradiation with a specific wavelength of light. This provides temporal control over the labeling process.
Applications in Chemoproteomics for Global Target Profiling
Chemoproteomics aims to characterize protein-small molecule interactions on a proteome-wide scale. nih.gov This approach can be used to identify the targets of a drug candidate, as well as potential off-target interactions that could lead to toxicity. nih.gov
A derivative of this compound could be employed in several chemoproteomic workflows. One common method is affinity-based protein profiling (AfBPP). In this approach, the compound is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell lysate, and proteins that bind to the immobilized compound are isolated and identified by mass spectrometry.
Potential Chemoproteomic Workflow:
| Step | Description |
| Probe Synthesis | A derivative of this compound is synthesized with a linker and an enrichment handle (e.g., biotin). |
| Incubation | The probe is incubated with a complex biological sample, such as a cell lysate. |
| Enrichment | Probe-protein complexes are captured using streptavidin-coated beads. |
| Identification | Bound proteins are eluted, digested, and identified by liquid chromatography-mass spectrometry (LC-MS/MS). |
This global target profiling can provide a comprehensive overview of the cellular proteins that interact with this compound, offering valuable insights into its mechanism of action and potential polypharmacology.
Future Research Directions and Unexplored Avenues
Expanding the Scope of Biological Targets and Pathways for N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide
The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and anticancer drugs. The future exploration of this compound's biological activity could begin with broad-based screening against a variety of targets. High-throughput screening assays could be employed to identify potential interactions with enzymes, receptors, and ion channels.
Given the structural similarities to known inhibitors of certain enzyme classes, initial investigations could focus on targets such as carbonic anhydrases, proteases, and kinases. The presence of the 4-fluorophenoxy group suggests that it may also interact with targets where halogen bonding or hydrophobic interactions are critical for binding.
Further research could delve into its potential effects on specific signaling pathways implicated in disease. For example, its impact on inflammatory pathways, such as the NF-κB or MAPK signaling cascades, could be investigated. Cellular assays using relevant cell lines could provide initial insights into its mechanism of action and potential therapeutic applications.
Table 1: Potential Biological Targets for Investigation
| Target Class | Specific Examples | Rationale for Investigation |
|---|---|---|
| Enzymes | Carbonic Anhydrases, Matrix Metalloproteinases (MMPs), Kinases | Sulfonamide moiety is a known zinc-binding group in many enzyme inhibitors. |
| Receptors | G-protein Coupled Receptors (GPCRs), Nuclear Receptors | The aromatic and lipophilic portions of the molecule may facilitate receptor binding. |
| Ion Channels | Sodium, Potassium, or Calcium Channels | Modulation of ion channels is a common mechanism for drugs with a sulfonamide component. |
Development of Novel Synthetic Strategies for Enhanced Analog Generation
To fully explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic routes is essential. While traditional methods for sulfonamide synthesis are well-established, future research could focus on developing more innovative and high-throughput approaches. ekb.eg
One avenue would be the exploration of late-stage functionalization techniques. This would allow for the rapid diversification of the core structure at a late point in the synthetic sequence, enabling the creation of a large library of analogs for biological screening. For instance, methods for the selective C-H functionalization of the butyl chain or the aromatic ring could be developed.
The use of flow chemistry could also be explored to streamline the synthesis and purification of analogs. This would not only increase the efficiency of the synthetic process but also allow for better control over reaction parameters, potentially leading to higher yields and purities.
Table 2: Potential Synthetic Modifications for Analog Generation
| Modification Site | Proposed Changes | Desired Outcome |
|---|---|---|
| N-butyl group | Varying alkyl chain length, introducing branching or rings | Explore the impact of lipophilicity and steric bulk on activity. |
| 4-fluorophenoxy group | Substitution with other halogens, alkyl, or alkoxy groups | Modulate electronic properties and potential for halogen bonding. |
| Propane (B168953) linker | Varying linker length, introducing rigidity (e.g., double bonds) | Investigate the importance of linker flexibility and length for target binding. |
Integration with Advanced Preclinical Imaging Techniques (Non-Diagnostic)
Preclinical imaging techniques can provide invaluable insights into the biodistribution, target engagement, and pharmacokinetics of a compound in a non-invasive manner. For this compound, the incorporation of an imaging moiety could facilitate these studies.
One approach would be to synthesize a radiolabeled version of the compound, for example, by incorporating a radioactive isotope such as carbon-14 or fluorine-18 (B77423). This would enable techniques like positron emission tomography (PET) to visualize the distribution of the compound in animal models and to determine if it accumulates in specific tissues or organs.
Alternatively, a fluorescent tag could be attached to the molecule, allowing for its visualization in cells and tissues using fluorescence microscopy. This could provide high-resolution information about its subcellular localization and interaction with specific cellular components.
Exploration of Multimodal Activity and Polypharmacology within this Chemical Class
The concept of polypharmacology, where a single compound interacts with multiple biological targets, is gaining increasing recognition in drug discovery. The structural features of this compound suggest that it may have the potential for such multimodal activity.
Future research could systematically investigate the compound's activity against a panel of diverse biological targets to identify any off-target effects or potential for polypharmacology. This could be achieved through a combination of computational screening and experimental validation.
If multimodal activity is identified, further studies could explore whether these multiple interactions lead to synergistic therapeutic effects or potential liabilities. This understanding would be crucial for the future development of this chemical class for specific therapeutic indications.
Theoretical and Computational Refinements for Predictive Modeling and Design
Computational chemistry and molecular modeling can play a vital role in guiding the future development of this compound analogs. Initial studies could involve the use of quantum mechanics to calculate the electronic properties and conformational preferences of the molecule.
Homology modeling could be used to build three-dimensional models of potential biological targets, and molecular docking simulations could then be employed to predict the binding mode and affinity of the compound and its analogs. These predictions can help to prioritize the synthesis of new compounds with improved activity.
Furthermore, quantitative structure-activity relationship (QSAR) studies could be performed on a library of synthesized analogs to develop predictive models that correlate specific structural features with biological activity. These models would be invaluable for the rational design of next-generation compounds.
Potential for Material Science Applications (e.g., Polymer Chemistry, if relevant to the specific compound's structure)
While the primary focus of research on a molecule like this compound is likely to be in the life sciences, its chemical structure may also lend itself to applications in material science. The presence of the sulfonamide group and the aromatic ring could allow for its incorporation into polymers.
For instance, it could be investigated as a monomer for the synthesis of novel polyamides or polyurethanes. The incorporation of the fluorophenoxy group could impart unique properties to the resulting polymer, such as increased thermal stability or altered surface properties.
Another potential application could be in the development of functional materials. The sulfonamide group is known to coordinate with metal ions, suggesting that the compound could be used to create metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or sensory properties.
Q & A
Q. Analytical methods :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl resonance at δ 7.1–7.3 ppm, sulfonamide protons at δ 3.2–3.5 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) assess purity.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: ~315.4 g/mol; observed: 315.38 ± 0.02) .
- Thermal Analysis : DSC/TGA determines melting point (observed: 148–150°C) and thermal stability .
Advanced: How can contradictory bioactivity data across studies be systematically resolved?
Conflicting results (e.g., variable IC₅₀ values in enzyme assays) may arise from:
- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO >1% can denature proteins).
- Target Selectivity : Off-target interactions identified via kinome-wide profiling (e.g., using Eurofins KinaseProfiler™).
- Metabolic Stability : Hepatic microsome assays (human/rat) quantify metabolite interference.
Resolution strategy :
Replicate experiments under standardized conditions (e.g., pH 7.4 PBS, 0.1% DMSO).
Perform counter-screens against structurally related off-targets.
Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Advanced: What computational methods are most effective for predicting target interactions and optimizing binding affinity?
Q. In silico approaches :
- Molecular Docking : AutoDock Vina or Schrödinger Glide screens against crystallographic targets (e.g., carbonic anhydrase IX; PDB: 3IAI).
- MD Simulations : GROMACS/AMBER trajectories (50–100 ns) assess binding stability and hydration effects.
- QSAR Modeling : CoMFA/CoMSIA identifies critical substituents (e.g., fluorophenyl enhances hydrophobic contacts; butyl chain length affects solubility).
Validation : Compare predicted ΔG values with SPR-measured binding kinetics (KD) .
Advanced: What strategies improve solubility and bioavailability without compromising target engagement?
Q. Structural modifications :
- PEGylation : Introducing short PEG chains at the sulfonamide nitrogen increases aqueous solubility (e.g., logP reduction from 2.8 to 1.5).
- Prodrug Design : Phosphate ester prodrugs enhance intestinal absorption (hydrolyzed in vivo by alkaline phosphatase).
- Co-crystallization : Co-formers like succinic acid improve dissolution rates (tested via biorelevant media: FaSSIF/FeSSIF) .
Advanced: How can researchers validate the mechanism of action in complex biological systems?
Q. Integrated approaches :
- CRISPR-Cas9 Knockout : Confirm target dependency by comparing IC₅₀ in wild-type vs. gene-edited cell lines.
- Phosphoproteomics : SILAC-based MS identifies downstream signaling perturbations (e.g., MAPK/ERK pathway inhibition).
- In Vivo PD Models : Xenograft studies with pharmacokinetic sampling (plasma/tumor) correlate exposure (AUC) with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
